Ethanol-1,1,2,2-d4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

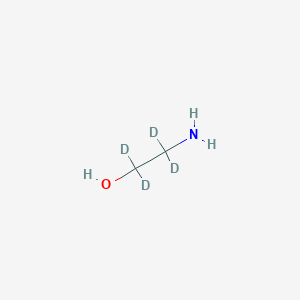

2-Amino-1,1,2,2-tetradeuterioethanol is a deuterated compound, also known as 2-Aminoethan-1,1,2,2-d4-ol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,1,2,2-tetradeuterioethanol typically involves the deuteration of ethanolamine. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common solvents used in the synthesis include chloroform, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production of 2-Amino-1,1,2,2-tetradeuterioethanol involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated compound. The production methods are optimized to ensure the efficient incorporation of deuterium atoms while maintaining the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1,2,2-tetradeuterioethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include deuterated derivatives of ethanolamine, which are used in various pharmaceutical and industrial applications .

Scientific Research Applications

2-Amino-1,1,2,2-tetradeuterioethanol is used in a wide range of scientific research applications, including:

Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.

Biology: The compound is used in biological studies to trace metabolic pathways and understand biochemical processes.

Medicine: It is used in the development of pharmaceutical compounds and inhibitors, particularly in cancer research.

Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1,1,2,2-tetradeuterioethanol involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound provide stability and allow for precise tracing in metabolic studies. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Ethanolamine: A non-deuterated analog of 2-Amino-1,1,2,2-tetradeuterioethanol.

2-Amino-2-methyl-1-propanol: Another amino alcohol with similar properties but different structural features

Uniqueness

2-Amino-1,1,2,2-tetradeuterioethanol is unique due to its deuterium content, which provides enhanced stability and allows for its use in precise scientific studies. The deuterium atoms also make the compound valuable in tracing studies and in the development of deuterium-labeled pharmaceuticals .

Biological Activity

Ethanol-1,1,2,2-d4-amine, also known as 2-amino-1,1,2,2-tetradeuterioethanol, is a deuterated analogue of ethanolamine. This compound has garnered attention in various biological and chemical research fields due to its unique isotopic labeling properties. This article provides an overview of its biological activity, mechanisms of action, and applications in scientific research.

Overview and Properties

This compound is characterized by the presence of deuterium atoms in its structure, which enhances its stability and makes it a valuable tool for tracing metabolic pathways in biological studies. Its molecular formula is C₂H₇D₄N, and it is primarily utilized in biochemical research to understand complex metabolic processes.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. The incorporation of deuterium allows researchers to trace the compound’s metabolic fate without altering its biological properties significantly. The compound interacts with enzymes and receptors, influencing metabolic pathways and potentially modulating biochemical responses.

1. Metabolic Tracing

This compound is extensively used in studies aimed at tracing metabolic pathways. For instance:

- In vivo studies : Researchers utilize this compound to track the metabolism of ethanolamine derivatives in live organisms. The deuterated form provides a clear distinction from non-labeled compounds during mass spectrometry analysis.

2. Pharmaceutical Development

The compound plays a crucial role in the development of pharmaceutical agents:

- Cancer Research : this compound has been employed in the synthesis of inhibitors targeting specific cancer pathways. Its isotopic labeling aids in understanding drug metabolism and efficacy.

3. Neurochemical Studies

Research has shown that ethanol exposure can alter neurotransmitter dynamics:

- Dopamine Regulation : Studies indicate that ethanol exposure affects dopamine neurotransmission in the nucleus accumbens (NAc), suggesting that ethanol derivatives like this compound may also influence similar neurochemical pathways .

Case Studies

Several case studies highlight the significance of this compound in biological research:

Case Study 1: Tracing Metabolic Pathways

A study demonstrated the use of this compound to analyze lipid metabolism in murine models. The results indicated that deuterium-labeled compounds could effectively trace lipid incorporation into cellular structures.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study involving Wistar rats, the administration of ethanol led to significant alterations in extracellular dopamine levels. Subsequent experiments using deuterated ethanolamines provided insights into the persistent effects of ethanol on dopamine regulation .

Research Findings

Recent findings emphasize the versatility of this compound across different research domains:

Properties

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85047-08-1 |

Source

|

| Record name | Ethanol-1,1,2,2-d4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.